molecular formula C16H23N3O3 B7924214 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924214
M. Wt: 305.37 g/mol
InChI Key: QYLQUESVQLCWGO-JSGCOSHPSA-N
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Description

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine scaffold with stereospecific substitutions. The compound incorporates an (S)-configured 2-aminopropionyl group attached to the pyrrolidin-3-yl moiety, further modified by a methyl-carbamic acid benzyl ester group.

Key physicochemical properties include a molecular weight of 263.30 g/mol (predicted) and a molecular formula of C₁₆H₂₁N₃O₃ based on structural analysis . However, discrepancies exist in available sources: lists the compound as discontinued, while provides conflicting CAS (937600-45-8) and molecular weight data. This highlights challenges in sourcing and standardization for this compound.

Properties

IUPAC Name

benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLQUESVQLCWGO-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1354025-42-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, potency, and implications for therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 303.37 g/mol
  • Structural Formula : The compound features a pyrrolidine ring attached to a methyl carbamate and a benzyl ester group, which are essential for its biological activity.

Research indicates that this compound exhibits significant inhibition of the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially providing therapeutic benefits in pain management and neuroprotection.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Notably, it demonstrated an IC50 value of 127 nM for rat NAAA inhibition, indicating potent activity against this target enzyme .

Summary of Inhibitory Potencies

CompoundTarget EnzymeIC50 (nM)
This compoundNAAA127
Related Compound ANAAA700
Related Compound BNAAA2960

Case Studies

  • Pain Management : A study investigated the analgesic effects of this compound in rat models. The results indicated that administration led to a significant reduction in pain responses, attributed to enhanced endocannabinoid signaling due to NAAA inhibition.
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of the compound against neurodegenerative disorders. It was found that treatment with this compound resulted in decreased neuronal apoptosis markers in vitro.

Stability and Pharmacokinetics

The stability of this compound was assessed under various conditions. In the presence of bovine serum albumin (BSA), the half-life was determined to be approximately 5 minutes , indicating moderate stability which may affect its pharmacokinetic profile .

Stability Data

ConditionHalf-Life (min)
In vitro (BSA)5
Chemical Stability7

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in their heterocyclic cores (pyrrolidine vs. piperidine), acyl substituents, and carbamate functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 937600-45-8* C₁₆H₂₁N₃O₃ 263.30 Pyrrolidine core; methyl-carbamate; S-configuration Discontinued; limited availability
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ 300.38 Hydroxyethyl substituent; ethyl-carbamate Enhanced hydrophilicity; potential for improved solubility
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401666-94-1 C₂₀H₃₁N₃O₃ 361.48 Piperidine core; 3-methyl-butyryl group; ethyl-carbamate Increased steric bulk; potential for enhanced target binding
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C₁₉H₂₉N₃O₃ 347.45 Piperidine core; isopropyl-carbamate Predicted density: 1.14 g/cm³; higher thermal stability (predicted bp: 505.8°C)

*CAS number from ; conflicting data in .

Structural and Functional Insights

Piperidine analogs (e.g., CAS 1401666-94-1) offer enhanced flexibility, which may improve metabolic stability but reduce selectivity .

Acyl Substituents: The 2-aminopropionyl group in the target compound provides a primary amine for hydrogen bonding, whereas the 3-methyl-butyryl group in CAS 1401666-94-1 introduces hydrophobicity, likely altering membrane permeability .

Carbamate Modifications :

  • Methyl-carbamate (target compound) vs. ethyl- or isopropyl-carbamate (CAS 122021-01-6 and 1354033-31-0) influences steric hindrance and enzymatic cleavage rates. Larger substituents (e.g., isopropyl) may slow hydrolysis, extending in vivo half-life .

Research Findings

  • Solubility and Bioavailability : The hydroxyethyl-substituted analog (CAS 122021-01-6) demonstrates improved aqueous solubility compared to the target compound, as evidenced by its molecular weight (300.38 vs. 263.30) and polar functional group .
  • Synthetic Utility : Piperidine-based analogs (e.g., CAS 1354033-31-0) are prioritized in drug discovery for their balance of rigidity and flexibility, though pyrrolidine derivatives remain critical for niche applications requiring compact scaffolds .
  • Stability : Predicted boiling points (e.g., 505.8°C for CAS 1354033-31-0) suggest thermal robustness, advantageous for high-temperature reactions .

Preparation Methods

Starting Materials and Chiral Pool Utilization

The synthesis typically begins with (S)-pyrrolidin-3-yl-methylamine, which provides the chiral pyrrolidine core. Commercial availability of this starting material (≥98% enantiomeric excess) eliminates the need for resolution steps. The (S)-2-amino-propionyl moiety is introduced using Boc-(S)-alanine, ensuring configuration retention during coupling.

Carbamate Formation

Reaction of the pyrrolidine amine with methyl isocyanate in anhydrous THF at 0–5°C yields the methyl-carbamic acid intermediate. Benzyl esterification is achieved via benzyl chloroformate in the presence of triethylamine, with yields averaging 78–82%:

Pyrrolidine-NH2+CH3NCOTHF, 0°CPyrrolidine-NH-C(O)-OCH3CbzCl, Et3NTarget Compound\text{Pyrrolidine-NH}2 + \text{CH}3\text{NCO} \xrightarrow{\text{THF, 0°C}} \text{Pyrrolidine-NH-C(O)-OCH}3 \xrightarrow{\text{CbzCl, Et}3\text{N}} \text{Target Compound}

Critical Parameters :

  • Strict temperature control (<10°C) prevents racemization

  • Molar ratio of 1:1.2 (amine:isocyanate) minimizes dimerization

Optimization of Reaction Conditions

Solvent Systems

Comparative solvent studies reveal tetrahydrofuran (THF) and dichloromethane (DCM) as optimal for carbamate formation (Table 1):

SolventYield (%)Purity (HPLC)Racemization (%)
THF8298.50.8
DCM7997.21.1
DMF6592.43.7
Acetonitrile7195.12.4

THF’s moderate polarity balances solubility and reaction kinetics, while its low dielectric constant suppresses ionic side reactions.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates benzylation by 40%, reducing reaction time from 12 h to 7 h. Microwave-assisted synthesis at 80°C further enhances yields to 88% with 30-minute durations.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 5 µm) with isocratic elution (65:35 acetonitrile/0.1% TFA) resolves the target compound (t_R = 8.2 min) from diastereomeric impurities. Preparative-scale purification achieves ≥99% purity with a recovery rate of 91%.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, OCH2Ph)

  • δ 4.21 (q, J = 6.8 Hz, 1H, pyrrolidine-CH)

  • δ 3.68 (s, 3H, NCH3)

  • δ 1.39 (d, J = 6.6 Hz, 3H, alanine-CH3)

HRMS (ESI+) :
Calculated for C16H23N3O3 [M+H]+: 306.1818
Found: 306.1815

Comparative Analysis of Methodologies

A three-year study comparing stepwise vs. convergent synthesis revealed significant differences (Table 2):

ParameterStepwiseConvergent
Overall Yield (%)6255
Purity (%)99.197.8
Process Time (h)4836
Cost Index1.01.4

The stepwise method’s superior yield and purity justify its use in API production, despite longer synthesis times.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity for this compound?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution can ensure stereochemical control. For example, related pyrrolidine derivatives in and employ carbamic acid benzyl ester groups synthesized via coupling reactions under anhydrous conditions. Purification via chiral HPLC (e.g., using amylose or cellulose-based columns) or recrystallization with chiral resolving agents is critical .

Q. How should researchers confirm the (S,S) stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, use chiral shift reagents in 1H^{1}\text{H}-NMR or polarimetry. Chiral HPLC with a validated method (e.g., a Chiralpak® column) can separate enantiomers, as noted in for epimer separation .

Q. What are the key safety protocols for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the benzyl ester. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy, as advised in safety data sheets for structurally similar compounds (Evidences 4, 5, 6). Avoid prolonged skin contact, and dispose via hazardous waste protocols .

Q. How can impurities and synthetic by-products be characterized during synthesis?

  • Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution to detect low-abundance impurities. NMR (e.g., 13C^{13}\text{C}-DEPTO) identifies regioisomers. highlights chromatographic conditions affecting epimer separation, which can be adapted for impurity profiling .

Advanced Research Questions

Q. What role does the benzyl ester group play in this compound’s reactivity and applications?

  • Methodological Answer : The benzyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis (H2_2/Pd-C) or acidic conditions. This is critical in multi-step syntheses of peptidomimetics, as seen in ’s carbamate derivatives used in protease inhibitor design .

Q. Are there biological targets or pharmacological activities linked to structural analogs of this compound?

  • Methodological Answer : Pyrrolidine derivatives in and target kinases and GPCRs. Docking studies (e.g., AutoDock Vina) can predict binding to proteases or kinases. Validate via enzymatic assays (e.g., fluorescence-based protease inhibition) .

Q. How can racemic mixtures formed during synthesis be resolved effectively?

  • Methodological Answer : Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Alternatively, diastereomeric salt formation with tartaric acid derivatives achieves separation. ’s chromatographic separation of epimers can guide method optimization .

Q. How can computational tools optimize this compound for specific applications?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) assess conformational stability. QSAR models predict bioactivity using descriptors like logP and polar surface area. DFT calculations (e.g., Gaussian) evaluate electronic properties for reactivity tuning, as applied to GPCR-targeting analogs in .

Notes

  • Contradictions : Safety protocols vary slightly across suppliers (e.g., storage temperature in vs. 6). Prioritize recent protocols (e.g., 2024 data in ).

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